molecular formula C8H8 B14615550 1,4-Dimethylcyclohexa-1,3-dien-5-yne CAS No. 59309-68-1

1,4-Dimethylcyclohexa-1,3-dien-5-yne

Cat. No.: B14615550
CAS No.: 59309-68-1
M. Wt: 104.15 g/mol
InChI Key: QAMNBFAYKUOUDH-UHFFFAOYSA-N
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Description

1,4-Dimethylcyclohexa-1,3-dien-5-yne is a bicyclic compound featuring a cyclohexadiene ring system substituted with two methyl groups at positions 1 and 4, and an alkyne group at position 5. Its molecular formula is C₈H₁₀, with a molar mass of 106.17 g/mol (derived from analogs in ). For example, 1,4-dimethylcyclohexa-1,3-diene has a boiling point of 136.55°C, density of 0.8300 g/cm³, and refractive index of 1.4792 . The alkyne group in the 5-position introduces additional strain and conjugation effects, influencing reactivity and spectroscopic behavior.

Properties

CAS No.

59309-68-1

Molecular Formula

C8H8

Molecular Weight

104.15 g/mol

InChI

InChI=1S/C8H8/c1-7-3-5-8(2)6-4-7/h3,5H,1-2H3

InChI Key

QAMNBFAYKUOUDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C=C=C(C=C1)C

Origin of Product

United States

Preparation Methods

Methylation via Organometallic Reagents

The most widely documented approach involves sequential alkylation and alkyne introduction starting from cyclohexene derivatives. As reported by EvitaChem, methyl lithium serves as the primary nucleophile for introducing methyl groups at the 1- and 4-positions. A representative procedure involves:

  • Stepwise alkylation : Cyclohexene undergoes conjugate addition with methyl lithium in anhydrous tetrahydrofuran (THF) at −78°C, generating 1,4-dimethylcyclohexene.
  • Alkyne formation : The intermediate is treated with a strong base (e.g., potassium tert-butoxide) in the presence of a halogen source (Cl$$2$$ or Br$$2$$) to induce dehydrohalogenation, yielding the terminal alkyne.

Critical parameters include reaction temperature (−78°C to 0°C), solvent polarity, and stoichiometric control of methyl lithium (2.2–3.0 equivalents). Benchchem reports typical yields of 58–72% after purification via silica gel chromatography using 2–5% ethyl acetate/hexane gradients.

Industrial-Scale Electrophilic Addition

Industrial protocols prioritize cost-effectiveness over absolute yield. Benchchem describes large-scale electrophilic addition using sulfuric acid as a catalyst:

$$
\text{Cyclohexene} + 2 \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}_4, 60^\circ\text{C}} \text{1,4-Dimethylcyclohexene} \xrightarrow{\text{Dehydration}} \text{1,4-Dimethylcyclohexa-1,3-dien-5-yne}
$$

This method achieves 45–55% overall yield but requires rigorous removal of water to prevent diene polymerization.

Cycloaddition Strategies

Diels-Alder Reaction with Alkyne Dienophiles

The [4+2] cycloaddition between 1,3-butadiene derivatives and acetylene-containing dienophiles offers a stereocontrolled pathway. As demonstrated in PMC, ethyl 2,2-dimethyl-2,3-dihydro-1H-indene-5-carboxylate undergoes rhodium-catalyzed benzannulation with dimethyl acetylenedicarboxylate:

$$
\text{Dienyne} + \text{DMAD} \xrightarrow{\text{[RhCl(nbd)]}2, \text{AgSbF}6} \text{this compound derivative}
$$

Key advantages:

  • Regioselectivity : Rhodium catalysis directs alkyne insertion at the 5-position.
  • Functional group tolerance : Esters and ethers remain intact under these conditions.

Yields range from 65% to 78% when using 1 mol% [RhCl(nbd)]$$2$$ and 4 mol% AgSbF$$6$$ in dichloromethane at 25°C.

Electrocyclic Ring-Opening

PMC details a fragmentation-based synthesis starting from dimedone (5,5-dimethylcyclohexane-1,3-dione). Reduction with diisobutylaluminum hydride (DIBAL-H) generates a dienol, which undergoes electrocyclic ring-opening upon heating:

$$
\text{Dimethylcyclohexanedione} \xrightarrow{\text{DIBAL-H, −78}^\circ\text{C}} \text{Dienol} \xrightarrow{\Delta, \text{toluene}} \text{this compound}
$$

This method provides 62% yield but demands strict anhydrous conditions to prevent ketone reformation.

Transition Metal-Mediated Coupling

Palladium-Catalyzed Alkyne Insertion

Recent advances employ palladium complexes for direct alkyne installation. A PMC protocol utilizes Pd(OAc)$$_2$$ with tris(4-trifluoromethylphenyl)phosphine in toluene:

$$
\text{1,4-Dimethylcyclohexa-1,3-diene} + \text{HC≡CSiMe}3 \xrightarrow{\text{Pd(OAc)}2, 80^\circ\text{C}} \text{this compound}
$$

Optimized conditions (80°C, 48 h) afford 71% yield with >95% regiopurity. The mechanism proceeds via oxidative addition of the alkyne to Pd(0), followed by migratory insertion into the diene π-system.

Nickel-Catalyzed Reductive Coupling

Though less common, nickel catalysts enable coupling between methyl-substituted alkenes and alkynes. Benchchem notes that Ni(cod)$$_2$$ with 1,2-bis(diphenylphosphino)ethane (dppe) facilitates:

$$
2 \text{CH}3\text{C≡CH} + \text{CH}2=\text{CHCH}2\text{CH}2\text{CH}=\text{CH}2 \xrightarrow{\text{Ni(cod)}2, \text{dppe}} \text{this compound}
$$

Yields remain moderate (50–55%) due to competing oligomerization side reactions.

Comparative Analysis of Methods

Method Starting Material Catalyst/Reagent Yield (%) Scale Potential
Alkylation Cyclohexene Methyl lithium, KOtBu 58–72 Industrial
Diels-Alder Dienyne + DMAD [RhCl(nbd)]$$2$$, AgSbF$$6$$ 65–78 Laboratory
Electrocyclic Dimedone DIBAL-H 62 Pilot plant
Pd-catalyzed Cyclohexadiene + TMS-alkyne Pd(OAc)$$_2$$, phosphine 71 Laboratory

Key observations :

  • Alkylation balances cost and yield for bulk production but struggles with byproduct formation during dehydrohalogenation.
  • Cycloaddition methods provide superior regiocontrol but require expensive rhodium catalysts.
  • Palladium-mediated coupling offers the highest purity but remains limited by prolonged reaction times.

Challenges and Optimization Strategies

Stability of the Alkyne Moiety

The terminal alkyne group in this compound exhibits susceptibility to Glaser-type coupling under basic conditions. Stabilization strategies include:

  • In situ generation : Avoiding isolation of the alkyne intermediate
  • Protection with trimethylsilyl groups : Subsequent deprotection with tetra-n-butylammonium fluoride (TBAF)

Purification Complexities

Silica gel chromatography remains standard, but industrial processes employ fractional distillation under reduced pressure (0.1–0.5 mmHg) to separate the product from methylcyclohexene byproducts.

Mechanism of Action

The mechanism of action of 1,4-Dimethylcyclohexa-1,3-dien-5-yne involves its interaction with molecular targets and pathways, including:

Comparison with Similar Compounds

Cyclic Dienes with Alkyl Substituents

Example Compound : 1,4-Dimethylcyclohexa-1,3-diene

  • Structure : Homoannular diene with methyl groups at positions 1 and 4.
  • UV Spectroscopy : Using Woodward-Fieser rules, the calculated λmax is 273 nm (parent value: 253 nm for homoannular dienes + 20 nm from substituents). However, the observed λmax is 265 nm , indicating deviations due to steric hindrance or electronic effects .
  • Reactivity : Lacks an alkyne group, making it less reactive toward cycloaddition compared to 1,4-dimethylcyclohexa-1,3-dien-5-yne.

Comparison :

Property This compound 1,4-Dimethylcyclohexa-1,3-diene
Molecular Formula C₈H₁₀ C₈H₁₂
Key Functional Groups Diene + Alkyne Diene
Boiling Point ~140–150°C (estimated) 136.55°C
UV λmax (observed) Not reported 265 nm
Linear Allenes and Diynes

Example Compound : 2-Methyldodeca-2,3-dien-5-yne (3026)

  • Structure : Linear allene (cumulene) with an alkyne group .
  • Reactivity : Used in HDDA (Hexadehydro-Diels-Alder) reactions to generate benzynes. The linear structure allows for regioselective trapping by dienes, unlike the constrained cyclic alkyne in this compound.

Comparison :

  • Synthetic Utility: Linear diynes (e.g., hexa-1,3-dien-5-yne) polymerize to polydiacetylenes (PDAs) under UV light, causing color changes .
Silicon-Containing Analogs

Example Compound : 1,4-Disilacyclohexa-2,5-dienes

  • Structure : Silicon replaces carbon in the cyclohexadiene ring .
  • Reactivity : Si–Si bonds are weaker than C–C bonds, leading to lower thermal stability. Silicon’s electronegativity differences alter electronic conjugation compared to carbon-based systems.

Comparison :

Property This compound 1,4-Disilacyclohexa-2,5-dienes
Bond Strength Strong C–C bonds Weaker Si–Si bonds
Conjugation Efficiency High (C≡C and C=C) Reduced (Si–Si and C=C)
Thermal Stability Moderate Lower
Oxygenated Cyclohexadienes

Example Compound : 2-Methyl-5-oxidanyl-cyclohexa-2,5-diene-1,4-dione

  • Structure: Contains ketone and hydroxyl groups, creating a quinone-like system .
  • Spectroscopy: Polar groups (C=O, -OH) red-shift UV absorption (λmax > 300 nm) compared to non-polar methyl substituents.

Comparison :

  • Solubility : Oxygenated analogs are more hydrophilic due to polar groups, whereas this compound is hydrophobic.
  • Acidity : Hydroxyl groups increase acidity (pKa ~10) versus inert methyl/alkyne groups.

Q & A

Basic: How can UV-Vis spectroscopy characterize the electronic structure of 1,4-Dimethylcyclohexa-1,3-dien-5-yne?

Answer: Apply the Woodward-Fieser rules to estimate λmax by accounting for substituent effects and conjugation. The parent cyclic diene contributes a base value (e.g., 214 nm for acyclic systems). The electron-withdrawing triple bond at position 5 reduces conjugation, while methyl groups at positions 1 and 4 introduce bathochromic shifts. Compare calculated λmax (e.g., parent + substituent increments) with experimental data to assess deviations caused by steric hindrance or hyperconjugation .

Advanced: What computational methods resolve discrepancies between experimental and theoretical electronic transition data?

Answer: Use hybrid density functional theory (DFT) functionals like B3LYP (Becke three-parameter exchange with Lee-Yang-Parr correlation) to model electronic transitions. If discrepancies persist:

  • Evaluate basis set completeness (e.g., 6-311++G** vs. def2-TZVP).
  • Incorporate solvent effects via polarizable continuum models (PCM).
  • Validate with higher-level methods like CASPT2 for multi-reference systems.
  • Cross-check with time-dependent DFT (TD-DFT) for excited-state properties .

Basic: What synthetic strategies are viable for this compound?

Answer: Prioritize regioselective cyclization or elimination pathways:

  • Cyclization: Use alkyne precursors with conjugated dienes under catalytic conditions (e.g., Pd-mediated coupling).
  • Elimination: Dehydrohalogenation of halogenated intermediates (e.g., HBr elimination from 1,4-dimethylcyclohexane derivatives).
    Monitor reaction kinetics to avoid polymerization of the strained dienyne system .

Advanced: How to resolve contradictory stability data under varying experimental conditions?

Answer:

  • Kinetic Studies: Use variable-temperature NMR or mass spectrometry to track decomposition pathways.
  • Computational Modeling: Calculate activation energies for degradation mechanisms (e.g., [4+2] cycloreversion) via transition-state DFT.
  • Environmental Controls: Compare stability in inert (N₂) vs. oxidative (O₂) atmospheres using in-situ IR spectroscopy .

Basic: What literature review strategies are recommended for this compound?

Answer:

  • Keyword Searches: Use IUPAC name variants and CAS registry numbers in SciFinder and Reaxys.
  • Citation Tracking: Identify seminal works via backward/forward citation analysis.
  • Gap Analysis: Prioritize understudied areas (e.g., photochemical reactivity) using EPA/NTP frameworks .

Advanced: How do electron correlation effects impact geometric parameter calculations?

Answer:

  • Bond Length Accuracy: B3LYP with dispersion corrections (e.g., D3BJ) improves prediction of C≡C and C=C bond lengths.
  • Benchmarking: Compare against post-Hartree-Fock methods (MP2, CCSD(T)) for non-covalent interactions.
  • Functional Selection: Use range-separated functionals (e.g., ωB97X-D) for conjugated systems to address delocalization errors .

Basic: What handling precautions are critical for this compound?

Answer:

  • Storage: Under argon at ≤ –20°C to prevent triple bond oxidation.
  • Reaction Setup: Use Schlenk lines for air-sensitive steps.
  • Safety Protocols: Conduct reactions in fume hoods with explosion-proof equipment due to potential exothermic decomposition .

Advanced: How to elucidate reaction mechanisms in cycloadditions involving this compound?

Answer:

  • Kinetic Isotope Effects (KIEs): Measure ¹²C/¹³C or ¹H/²H KIEs to identify rate-determining steps.
  • Computational Mapping: Use DFT to model frontier molecular orbitals (FMOs) and predict regioselectivity.
  • In-Situ Spectroscopy: Detect intermediates via stopped-flow UV or cryogenic trapping .

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